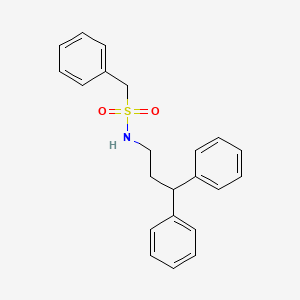![molecular formula C20H13ClN6O2S2 B7459728 N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459728.png)
N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide, commonly known as AQ-4S, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. AQ-4S is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. The inhibition of CA IX by AQ-4S has been shown to reduce the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of AQ-4S involves the inhibition of CA IX, an enzyme that is overexpressed in many types of cancer cells. CA IX plays a critical role in regulating the pH of cancer cells, and its inhibition by AQ-4S has been shown to reduce the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AQ-4S are largely related to its inhibition of CA IX. By reducing the activity of CA IX, AQ-4S can disrupt the pH regulation of cancer cells, leading to reduced growth and proliferation. In addition, AQ-4S has also been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AQ-4S for lab experiments is its potency and specificity for CA IX. This makes it a valuable tool for studying the role of CA IX in cancer biology, as well as for developing new therapeutics that target this enzyme. However, one limitation of AQ-4S is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on AQ-4S. One area of interest is the development of new therapeutic applications for AQ-4S, either alone or in combination with other anti-cancer agents. In addition, further studies are needed to better understand the mechanisms of action of AQ-4S, as well as its potential side effects and toxicity. Finally, there is also potential for the development of new diagnostic tools based on AQ-4S and its targeting of CA IX.
Méthodes De Synthèse
The synthesis of AQ-4S involves the reaction of 2,1,3-benzothiadiazole-4-sulfonamide with 4-chloroaniline and 2-aminoquinoxaline in the presence of a suitable coupling agent. The reaction is typically carried out in a solvent such as DMF or DMSO, and the resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
AQ-4S has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of CA IX by AQ-4S has been shown to reduce the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. In addition, AQ-4S has also been investigated for its potential use as a diagnostic tool for cancer, as CA IX is overexpressed in many types of cancer cells.
Propriétés
IUPAC Name |
N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN6O2S2/c21-12-8-10-13(11-9-12)22-19-20(24-15-5-2-1-4-14(15)23-19)27-31(28,29)17-7-3-6-16-18(17)26-30-25-16/h1-11H,(H,22,23)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNJFTIUHCGENR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)
![5-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459655.png)
![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)


![1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]ethanamine](/img/structure/B7459677.png)

![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)



![2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)
![3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE](/img/structure/B7459726.png)
